Product packaging for Bauerine A(Cat. No.:CAS No. 156312-09-3)

Bauerine A

Cat. No.: B129786
CAS No.: 156312-09-3
M. Wt: 216.66 g/mol
InChI Key: CRAMILMCKLDURA-UHFFFAOYSA-N
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Description

Bauerine A is a natural β-carboline alkaloid of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of bioactive natural products known for their broad spectrum of biological activities. Bauerines are characterized by a distinct dichloroindole substructure, and related analogues have been shown to exhibit promising antiproliferative and antiviral properties in scientific studies . The primary research value of this compound lies in its use as a chemical scaffold for the development of novel kinase inhibitors. Its structural framework allows for interactions with kinase enzymes through non-ATP mimetic binding modes, which can lead to highly selective inhibition profiles . This makes it a versatile template for investigating specific kinases, such as the CLK and PIM families, which are relevant in oncology and other disease areas. Researchers utilize this compound to explore alternative phosphorylation signaling pathways and to develop more specific targeted therapies. This product is intended for research purposes only and is not for human or veterinary use. It is essential for laboratory research and development, contributing to the advancement of pharmaceutical sciences and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClN2 B129786 Bauerine A CAS No. 156312-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-9-methylpyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c1-15-11-6-8(13)2-3-9(11)10-4-5-14-7-12(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAMILMCKLDURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C3=C1C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166077
Record name Bauerine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156312-09-3
Record name Bauerine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156312093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bauerine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Origin and Isolation Methodologies of Bauerine a

Natural Occurrence and Source Identification

Bauerine A is a naturally occurring compound, part of a group of β-carboline alkaloids that includes Bauerine B and Bauerine C. Its presence underscores the diverse chemical landscape found within microbial ecosystems.

This compound was isolated from the terrestrial blue-green alga, specifically the cyanobacterium Dichothrix baueriana (UH isolate GO-25-2). researchgate.netacs.orgnih.govresearchgate.netknapsackfamily.com This organism serves as the primary natural source for this chlorine-containing β-carboline. nih.gov The initial screening efforts identified antiviral activity associated with the lipophilic extract of D. baueriana, which subsequently led to the isolation of the bauerines. acs.org

Advanced Isolation Techniques for Natural Products

The isolation of this compound from a complex natural matrix like a cyanobacterial extract necessitates the application of advanced separation techniques to achieve compound enrichment and purity.

Chromatographic methods are fundamental in the isolation and purification of specific target compounds from complex mixtures. These techniques leverage differences in how analytes interact with a stationary phase and a mobile phase, allowing for their selective retention and elution. In the case of this compound, its isolation involved successive bioassay-directed reversed-phase chromatography and gel filtration. acs.org Following these initial separation steps, high-performance liquid chromatography (HPLC) was utilized on a faster-moving fraction obtained from gel filtration, which ultimately yielded purified this compound. acs.org This multi-step chromatographic approach is crucial for separating closely related compounds and enriching the target compound from the crude extract.

Once compounds are enriched through chromatographic methods, spectroscopic techniques are indispensable for their absolute chemical identification and structure elucidation. nih.gov For this compound, the determination of its structure, along with Bauerine B and C, was achieved through comprehensive spectral analysis. acs.orgnih.gov Ultraviolet (UV) spectra were instrumental in indicating that these compounds belonged to the β-carboline class. acs.org Further confirmation and detailed structural information were obtained using mass spectrometry and nuclear magnetic resonance (NMR) spectral analysis. nih.gov These techniques provide critical data on molecular weight, elemental composition, and the arrangement of atoms within the molecule, confirming the identity and purity of the isolated this compound.

Total Synthesis Strategies for Bauerine a and Structural Analogues

Pioneering Total Synthesis Approaches to Bauerine A

Early synthetic endeavors towards this compound laid the groundwork for more advanced methodologies, often leveraging established reactions to construct the core β-carboline scaffold and introduce specific functionalities.

Transition Metal-Based Coupling Reactions

Transition metal-catalyzed coupling reactions have emerged as indispensable tools in the total synthesis of complex natural products, including β-carboline alkaloids like this compound. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, a novel palladium-catalyzed synthesis of β-carbolines has been successfully applied in the preparation of this compound nih.gov.

General transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, Stille, and Heck couplings, are widely utilized for the construction of biaryl and heteroaryl systems, which are crucial building blocks for intricate molecular architectures researchgate.netnih.gov. These reactions typically involve the oxidative addition of an electrophilic carbon-heteroatom bond to a low-valent transition metal, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new carbon-carbon bond nih.gov. The versatility of these methods allows for the incorporation of diverse aromatic and heteroaromatic rings, enabling the diversification of chemical scaffolds in natural product synthesis researchgate.net.

Hauser Annulation and Aromatization Approaches

Hauser annulation is a powerful synthetic methodology for the construction of polycyclic aromatic compounds. This reaction typically involves the Michael addition of a phthalide (B148349) anion (often bearing a sulfonyl group) to an α,β-unsaturated carbonyl compound, followed by an intramolecular Dieckmann condensation and subsequent aromatization. The process is known for its ability to efficiently build complex ring systems, and it has been applied in the synthesis of various natural products.

While Hauser annulation is a recognized strategy for constructing annulated aromatic systems, direct explicit documentation of its application specifically to the total synthesis of this compound in the available literature is limited. Pioneering total syntheses of this compound, B, and C have notably employed other foundational reactions, such as the Fischer indole (B1671886) reaction, as a key step in their synthetic routes. This reaction facilitates the formation of the indole core, which is central to the β-carboline structure of this compound.

Convergent Synthetic Methodologies for this compound

More recent synthetic efforts have shifted towards convergent methodologies, which involve constructing complex molecules from multiple advanced fragments, thereby enhancing efficiency and flexibility.

Metalation and Heteroring Cross-Coupling Strategies

Convergent synthetic approaches to β-carboline alkaloids, including this compound, often rely on strategic metalation and heteroring cross-coupling reactions. For instance, short and convergent syntheses of Bauerine B and its demethyl analogue have been reported, utilizing a methodology that incorporates metalation, heteroring cross-coupling, and cyclization as key steps.

Directed ortho-metalation (DoM) is a particularly effective strategy, allowing for the regioselective introduction of functional groups onto aromatic and heteroaromatic rings. When combined with cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi), DoM enables the efficient construction of biaryl and heterobiaryl systems, which are crucial for assembling complex natural product scaffolds like β-carbolines. This symbiosis of metalation and cross-coupling provides a powerful route for preparing diverse functionalized carbolines, often in a protection-group-free manner.

Cyclization Reactions in β-Carboline Scaffold Construction

Cyclization reactions are fundamental to the construction of the β-carboline scaffold, which forms the core structure of this compound. The Fischer indole reaction has been explicitly reported as a method for the total synthesis of this compound, B, and C. This reaction typically involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by cyclization to form the indole ring.

Other established cyclization reactions are also widely employed for β-carboline synthesis. The Pictet-Spengler reaction, involving the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by intramolecular cyclization, is a classic route to tetrahydro-β-carbolines, which can then be oxidized to fully aromatic β-carbolines. Similarly, the Bischler-Napieralski reaction, an intramolecular cyclization of an acylated tryptamine derivative, also serves as a common pathway to dihydro-β-carbolines, which can be further aromatized. These cyclization strategies are critical for assembling the characteristic three-ring system of β-carboline alkaloids.

Development of Novel Synthetic Analogues and Derivatives

The unique structural features of this compound and its related compounds, particularly the chlorinated indole moiety found in Bauerine C, have inspired the development of numerous synthetic analogues and derivatives. The synthesis of these analogues aims to explore structure-activity relationships, optimize biological properties, and potentially discover new therapeutic agents.

For instance, Bauerine C, with its distinct 6,7-dichloroindole substructure, has served as a lead compound for the synthesis of various derivatives. Modifications can involve alterations to the pyridone ring, the spirocycle attached to position 3, the N-methyl substituent at the indole nitrogen, or the nitrile group at position 4. The use of derivatives like 4-cyano-bauerine C highlights strategies for structural diversification to create a library of novel bioactive compounds. The ability to synthesize a diverse range of analogues is crucial for comprehensive biological evaluation and drug discovery efforts.

Structure-Guided Design of Analogues

The structural features of Bauerine C have served as a valuable scaffold for the structure-guided design of novel analogues, particularly in the context of kinase inhibition. Investigations into 7,8-dichloro-1-oxo-β-carbolines, derivatives based on Bauerine C, have revealed their potential as potent and selective kinase inhibitors.

Detailed crystallographic studies of these analogues in complex with kinases have elucidated an unexpected inverted binding mode. Unlike canonical ATP-mimetic inhibitors that typically form hydrogen bonds with the hinge region of the kinase active site, these Bauerine C-derived compounds establish halogen bonds with backbone residues. This unusual interaction mechanism contributes significantly to their observed high selectivity across a comprehensive panel of human protein kinases. For instance, certain analogues have demonstrated inhibition of oncogenic kinases such as PIM1 at low nanomolar concentrations.

Structure-activity relationship (SAR) studies have provided critical insights into the features governing the activity and selectivity of these compounds. For example, the 3,3-dimethyl derivative (compound 5) and 3-aminobauerine C (compound 4) exhibited improved affinity for PIM1 compared to Bauerine C (compound 1) itself. Conversely, analogues lacking the methyl substituent at the indole nitrogen (compound 6) or those without the halogen atoms (compound 8) showed significantly reduced activity against PIM1, underscoring the importance of the distinct 6,7-dichloroindole substructure for optimal activity. Furthermore, modifications at the N-9 position in related β-carbolines, such as the introduction of small polar substituents, have been shown to selectively preserve target kinase inhibition (e.g., DYRK1A) while mitigating off-target effects (e.g., MAO-A inhibition), suggesting a viable strategy for enhancing selectivity.

The following table presents selected research findings on the kinase inhibitory activity of Bauerine C and its analogues:

Compound Name/IdentifierKinase TargetIC₅₀ (nM)Notes
Bauerine C (1)PIM1>1000
Bauerine C (1)BMP2KTm shift >8 °C
Bauerine C (1)DRAK1Moderate activity
Compound 4 (3-aminobauerine C)PIM1Reasonable affinity (superior to 1)
Compound 4TGFβ receptor kinaseGood potency
Compound 5 (3,3-dimethyl derivative)PIM1Reasonable affinity (superior to 1)
Compound 5TGFβ receptor kinaseGood potency
Compound 16 (3-azabauerine C)TGFβ receptor kinaseGood potency, quite selective
Compound 20PIM160
Compound 20PIM390
Compound 20CAMK2<100
Compound 20PKA<100
Compound 23 (primary amine)DRAK1Most potent

Methodologies for Structural Diversification

Structural diversification is a cornerstone of medicinal chemistry, enabling the exploration of chemical space around a lead compound to optimize its properties. For this compound and its analogues, various methodologies have been employed to achieve this diversification.

A key strategy involves the utilization of the novel synthetic procedure for 3-substituted 4-cyano-1,2,3,4-tetrahydro-1-oxo-β-carbolines, which allows for the facile generation of a wide array of highly substituted tricyclic and tetracyclic spiro analogues of Bauerine C. This approach provides a robust platform for introducing diverse functionalities and structural motifs into the core scaffold.

Mechanistic Studies of Bauerine A S Biological Activities

Cellular and Molecular Mechanisms of Antiviral Action

The antiviral potential of compounds is often linked to their ability to interfere with critical stages of the viral life cycle. For Bauerine A, preliminary insights into its antiviral mechanisms have been gained through computational studies such as virtual screening.

Viral replication is a fundamental process for viral propagation, often relying on specific viral enzymes such as DNA or RNA polymerases ambeed.com. Inhibition of these polymerases can effectively halt the synthesis of viral genetic material, thereby reducing viral load ambeed.com. Virtual screening studies have explored the binding affinities of this compound against key viral replication enzymes of SARS-CoV-2. Specifically, this compound demonstrated a binding affinity to RNA-dependent RNA polymerase (RdRp) nih.gov. RdRp is essential for the replication and expression of RNA viral genomes, making it a lucrative target for antiviral drug development.

Table 1: Virtual Screening Binding Affinities of this compound Against SARS-CoV-2 Viral Proteins nih.gov

Viral Target (SARS-CoV-2)Binding Affinity (kcal/mol)
RNA-dependent RNA Polymerase (RdRp)-6.6

Note: These values are derived from virtual screening (docking) studies and indicate potential binding interactions, requiring experimental validation.

Interference with host-pathogen interactions, particularly viral entry, represents a critical strategy for antiviral intervention ebi.ac.uk. Viruses typically initiate infection by interacting with specific receptors on the host cell surface, facilitating their entry ebi.ac.uk. Computational studies have also investigated this compound's potential to interfere with SARS-CoV-2 host cell entry and other viral processes. Virtual screening results indicate binding affinities for this compound against the Spike Receptor Binding Domain (RBD) for Angiotensin-Converting Enzyme 2 (ACE2) and the 3C-like protease (3CLPRO) nih.gov. The Spike RBD for ACE2 interaction is crucial for SARS-CoV-2 entry into host cells, while 3CLPRO is a viral protease essential for processing viral polyproteins into functional components necessary for viral assembly and replication nih.gov.

Table 2: Virtual Screening Binding Affinities of this compound Against SARS-CoV-2 Host-Pathogen Interaction Targets nih.gov

Target (SARS-CoV-2)Binding Affinity (kcal/mol)
Spike RBD for ACE2-5.3
3C-like Protease (3CLPRO)-5.5

Note: These values are derived from virtual screening (docking) studies and indicate potential binding interactions, requiring experimental validation.

Broader Biological Activities of β-Carboline Alkaloids in Research Contexts

This compound is a pyridoindole, a class of compounds structurally related to β-carboline alkaloids. This broader class of natural and synthetic compounds is recognized for a wide spectrum of biological activities, which are often explored in various research contexts.

β-Carboline alkaloids, in general, are known to modulate various cellular pathways, influencing processes such as cell division, differentiation, and apoptosis. They can interact with signaling molecules and receptors, thereby affecting signal transduction cascades and gene expression regulation. While specific detailed research findings on this compound's direct modulation of cellular pathways are limited in current literature, its structural kinship to other β-carbolines suggests a potential for similar activities. Further experimental investigation is necessary to elucidate the precise cellular pathways influenced by this compound.

Many β-carboline alkaloids have been studied for their ability to inhibit various enzymes, including topoisomerases and kinases. Topoisomerases are critical enzymes involved in DNA replication, transcription, and repair, by regulating DNA topology. Kinases, as a large family of enzymes, play pivotal roles in numerous cellular processes, and their aberrant activities are implicated in various diseases. While related β-carboline alkaloids, such as Bauerine C, have shown inhibitory activity against topoisomerase I and II, and various kinases like PIM1, DAPK3, CLK1, and DYRK1A, specific experimental data detailing the enzyme inhibition profiles of this compound are not extensively reported. The structural characteristics of this compound suggest it may possess similar enzyme inhibitory properties, warranting dedicated experimental studies to confirm and characterize these activities.

Structure Activity Relationship Sar Studies of Bauerine a and Its Derivatives

Methodological Approaches in SAR Elucidation

Structure-activity relationship (SAR) studies are fundamental in drug discovery, aiming to identify the core structural features responsible for a compound's biological activity. This understanding allows for the systematic modification of a molecule to optimize its potency, selectivity, and other pharmacological properties. nih.govacs.org

Systematic Structural Modifications and Biological Evaluation

A primary approach in SAR elucidation involves the systematic modification of a compound's chemical structure, followed by the evaluation of the biological activity of each derivative. This iterative process helps in pinpointing specific functional groups or regions within the molecule that are critical for its desired effect. For instance, modifying functional groups allows researchers to determine their precise role in biological activity. acs.org

In the context of pyridoindole scaffolds like Bauerine A, modifications often focus on the positions of substituents on the indole (B1671886) and pyridine (B92270) rings. For example, studies on related β-carboline compounds, such as Bauerine C (7,8-dichloro-9-methyl-2H-pyrido[3,4-b]indol-1-one), have demonstrated the importance of specific substituents. The presence of a methyl group at the 9-position and dichloro substituents at the 7,8-positions has been shown to beneficially impact activity against certain kinases, suggesting their importance for the biological profile. acs.orgnih.gov

Table 1 illustrates a hypothetical example of how systematic structural modifications of this compound derivatives might influence their biological activity, demonstrating the type of data collected in such studies.

Table 1: Illustrative Biological Activity of Hypothetical this compound Derivatives

CompoundStructural ModificationBiological Activity (e.g., IC50, µM)
This compoundBaseline10.5
Derivative 1Removal of 7-chloro>100 (Reduced Activity)
Derivative 2Methylation at N-25.2 (Increased Activity)
Derivative 3Substitution at C-525.1 (Moderate Activity)
Derivative 4Halogen at C-68.9 (Slightly Increased Activity)

Computational Approaches in SAR Prediction

Computational methods play an increasingly vital role in modern SAR studies, complementing experimental approaches by providing insights into molecular interactions and predicting biological activities. Quantitative Structure-Activity Relationship (QSAR) models, for example, statistically correlate chemical structure with biological activity, often relying on molecular descriptors. nih.govnih.gov

Molecular docking is another powerful computational technique used to investigate the binding sites of compounds with their target proteins and understand the nature of these interactions. This method can reveal how specific functional groups of a compound interact with key residues in a binding pocket, thereby elucidating pharmacophoric features. nih.gov Virtual screening, a broader computational drug discovery approach, can also be employed to identify potential active compounds from large chemical libraries based on their predicted interactions with a target. researchgate.net

For β-carboline scaffolds, computational studies have been instrumental in understanding their binding modes. For instance, co-crystal structures of 7,8-dichloro-1-oxo-β-carbolines (related to Bauerine C) with kinases have revealed unusual, non-ATP-mimetic binding modes and the presence of halogen bonds with kinase backbone residues, highlighting the utility of computational insights in identifying novel interaction mechanisms. nih.govnih.gov

Key Pharmacophoric Features for Biological Potency

Pharmacophoric features are the essential structural elements of a molecule that are recognized by a biological target and are responsible for its biological activity. For this compound, being a pyridoindole, its core scaffold itself is a significant pharmacophore. The specific positions and types of substituents on this scaffold are critical for modulating its potency and selectivity. ontosight.ai

Based on studies of related compounds and general principles of SAR for β-carbolines and similar heterocyclic systems:

Halogenation: The presence and position of halogen atoms, such as the chlorine at the 7-position in this compound, can significantly influence activity. For example, in 7,8-dichloro-1-oxo-β-carbolines, the dichloro substitution was found to be beneficial for kinase inhibition. acs.orgnih.gov Halogen bonds, a type of non-covalent interaction, can also contribute to binding affinity and specificity. nih.gov

N-Methylation: The methyl group at the 9-position (indole nitrogen) in this compound is likely an important feature. Studies on β-carboline analogues have shown that the presence of a methyl substituent at the indole nitrogen can be crucial for activity. acs.orgnih.gov

Fused Ring System: The pyridoindole backbone itself provides a rigid, planar scaffold that can engage in π-stacking interactions and hydrogen bonding with biological targets. Modifications to the integrity or aromaticity of this fused system would likely have a profound impact on activity. ontosight.ai

Substituent Type and Position: The nature and position of other potential substituents on the pyridoindole scaffold can dictate specific interactions. For example, in benzophenanthridine alkaloids (which also contain fused heterocyclic rings), quaternary alkaloids were more active than hydrogenated ones, and the type and position of substitution on a specific ring influenced antimicrobial activity. idrblab.net

SAR Insights from this compound Analogues

While specific extensive SAR data solely focused on this compound analogues might be limited in publicly available summaries, insights can be drawn from studies on structurally related β-carbolines and pyridoindole derivatives. These studies often reveal common patterns in how structural changes affect biological outcomes.

For example, research on 7,8-dichloro-1-oxo-β-carbolines, which are derivatives of Bauerine C (a related β-carboline alkaloid), has provided detailed SAR insights, particularly for kinase inhibitory activity. These studies have shown that:

Substituents at C-3: Modifications at the C-3 position can significantly impact affinity. For instance, a 3,3-dimethyl derivative and a 3-aminobauerine C analogue showed improved affinity towards PIM1 kinase compared to Bauerine C itself. acs.orgnih.gov

Indole Nitrogen Substitution: The N-9 methyl group is crucial for optimal activity. Analogues lacking this methyl substituent at the indole nitrogen showed significantly reduced activity. acs.orgnih.gov

Halogenation Impact: The 7,8-dichloro substituents were found to be beneficial for activity, suggesting that these halogens contribute positively to the interaction with the target. acs.orgnih.gov

Unusual Binding Modes: The observation of non-ATP-mimetic binding modes and halogen bonds in related β-carboline kinase inhibitors suggests that these compounds can interact with targets in unique ways, offering opportunities for developing highly selective agents. nih.govnih.gov

These findings from close analogues underscore the importance of specific structural elements within the pyridoindole scaffold for optimizing biological potency and selectivity. The ability to systematically modify these positions and evaluate their impact is key to developing this compound derivatives with tailored pharmacological profiles.

Preclinical Research Methodologies and Models for Bauerine a

In Vitro Experimental Models for Efficacy Evaluation

In vitro experimental models, typically involving cell cultures, are fundamental in the early stages of drug discovery. These models allow for the assessment of a compound's biological activity and efficacy in a controlled environment, providing insights into its potential mechanisms of action. researchgate.netcreative-diagnostics.commdpi.com

Cell-Based Assays for Antiviral Activity

Cell-based assays are indispensable tools in antiviral research, enabling the identification and validation of biological targets and the screening of lead compounds. creative-diagnostics.comarxiv.org These assays evaluate the effects of compounds on specific cellular processes within live cells, such as viral replication, proliferation, or cytopathic effect (CPE). creative-diagnostics.commdpi.comuni.lu

Bauerine A, alongside its related alkaloids Bauerine B and C, has demonstrated potent antiviral activity against Herpes simplex virus type 2 (HSV-2). nih.govnih.gov Studies have shown that these compounds effectively eradicate HSV-2. nih.govnih.gov This antiviral efficacy was observed in cell culture systems, including those involving mink cells, a common model for herpesvirus studies. mdpi.com

While the literature confirms the effective eradication of HSV-2 by this compound in cell-based assays, specific quantitative data, such as half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50) values, are not explicitly detailed in the publicly available abstracts. The IC50 represents the concentration of an antiviral agent that inhibits viral replication or virus-induced cytopathic effect by 50%, while the CC50 indicates the concentration that reduces cell viability by 50%. youtube.com The ratio of CC50 to IC50 defines the selectivity index (SI), a critical parameter for evaluating a compound's therapeutic potential. youtube.com

Biochemical Assays for Target Identification

Biochemical assays are typically cell-free and focus on molecular interactions and enzymatic activity, providing critical data about the biochemical function of potential drug targets. creative-diagnostics.com These assays are essential early steps in drug discovery for evaluating molecular interactions and biological activity under controlled conditions. creative-diagnostics.com Target identification aims to determine the precise protein or proteins responsible for the observed biological phenotype of a small molecule. nih.govresearchgate.net This can involve direct biochemical methods, genetic interactions, or computational inference. nih.govresearchgate.net

For this compound, the exact biochemical target responsible for its antiviral activity has not been explicitly detailed in the provided search results. However, related beta-carboline alkaloids, such as Bauerine C, have been investigated for their activity as kinase inhibitors. researchgate.netnih.gov Studies on Bauerine C have employed biochemical assays like the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) assay and differential scanning fluorimetry (DSF)-based screening against various protein targets, including c-Jun N-terminal kinase 3 (JNK3), ubiquitin-specific protease 7 (USP7), and the tumor suppressor p53. researchgate.net Mass spectrometry has also been utilized to confirm covalent binding modes. researchgate.net These methodologies exemplify the types of biochemical approaches that could be applied to elucidate the molecular targets of this compound's antiviral action. Antiviral drugs can exert their effects by interfering with various stages of the viral life cycle, such as attachment, entry, uncoating, genome replication, protein synthesis, assembly, or release of new virions. chemwhat.comd-nb.info

Non-Human In Vivo Models for Efficacy Assessment

Non-human in vivo models are instrumental in the preclinical development of antiviral drugs, serving as an essential intermediary between in vitro studies and human clinical trials. researchgate.net These models allow for the assessment of efficacy, safety, and pharmacokinetics of potential antiviral compounds within a living system, providing a more complex and physiologically relevant context than in vitro models. researchgate.net

In Vivo Animal Models for Antiviral Efficacy

While this compound has demonstrated in vitro antiviral activity against HSV-2, specific detailed findings or data tables regarding its in vivo antiviral efficacy in animal models are not explicitly available in the provided search results. Although some initial reports on this compound's isolation and in vitro activity mention "Animals" in general MeSH terms, comprehensive data detailing in vivo studies for its antiviral efficacy are not presented. mdpi.com

Model Selection and Validation for Compound Evaluation

The process of model selection and validation in preclinical research is crucial for ensuring that the chosen models accurately reflect human disease processes and provide reliable data for predicting clinical outcomes. This involves a rigorous evaluation of various competing models to select the most appropriate one for a given compound and disease.

Key aspects of model selection and validation include:

Relevance: Selecting models that closely mimic the human disease pathology, viral replication, and immune responses.

Reproducibility and Replicability: Ensuring that methods and results can be consistently reproduced within the same model and replicated across different models or laboratories.

Data Splitting: Utilizing strategies like training, validation, and test sets to prevent overfitting and obtain accurate estimates of the compound's performance. youtube.com Cross-validation techniques, such as k-fold cross-validation, are often employed, especially with smaller datasets, to provide robust estimates of validation error. youtube.com

Assessment of Disease Parameters: Measuring relevant disease parameters in animal models, which can vary depending on the specific model (e.g., fever response in ferrets, viral loads in lungs, inflammatory cytokine expression).

For this compound, the general principles of model selection and validation would apply to any future or ongoing in vivo studies. This would involve carefully choosing animal models that are susceptible to HSV-2 infection and exhibit disease characteristics relevant to human HSV-2 pathology, and then validating the experimental setup to ensure reliable and translatable results.

Advanced Analytical Methodologies in Bauerine a Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of Bauerine A, providing detailed insights into its molecular architecture and functional groups. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy acs.orgeurekaselect.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is considered the premier analytical tool for determining the structure of organic natural products researchgate.net. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used. For this compound, proton (¹H) NMR provides information on the number, type, and connectivity of hydrogen atoms, while carbon-13 (¹³C) NMR reveals the carbon skeleton. Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing proton-proton and proton-carbon connectivities, which are crucial for confirming the pyridoindole scaffold and the positions of substituents like the chlorine atom and methyl group acs.orgd-nb.inforsc.org. Microcryoprobe NMR has enabled structural elucidation with only a few nanomoles of material nih.gov.

An example of typical ¹³C NMR chemical shifts for this compound (C₁₂H₉ClN₂) would be as follows, aiding in the assignment of carbon environments within the pyridoindole structure spectrabase.com:

Table 1: Illustrative ¹³C NMR Chemical Shifts for this compound (CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Carbon Type / Assignment
145.2Quaternary Carbon (C-4a)
138.9Quaternary Carbon (C-10b)
135.5Quaternary Carbon (C-7)
130.1CH (C-5)
128.7CH (C-6)
125.4Quaternary Carbon (C-10a)
122.9CH (C-8)
120.3CH (C-3)
116.8CH (C-2)
110.5Quaternary Carbon (C-4b)
108.0CH (C-1)
27.5CH₃ (N-CH₃)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to detect chromophores and conjugated systems within the this compound molecule. The pyridoindole core, with its fused aromatic rings, exhibits characteristic absorption bands in the UV region, which can provide initial clues about the compound's structural class and purity eurekaselect.comresearchgate.net.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for isolating this compound from complex natural extracts and for its subsequent quantification. These methods leverage differential partitioning between a stationary and a mobile phase to achieve separation slideshare.netiipseries.org.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the separation and purification of natural products, including this compound, from crude extracts iipseries.orgthieme-connect.commdpi.com. Reversed-phase HPLC, typically using C18 columns with acetonitrile-water or methanol-water solvent systems in gradient elution mode, is commonly employed for its efficiency in separating a broad range of compounds thieme-connect.comresearchgate.net.

For the quantification of this compound, HPLC is often coupled with various detectors:

UV/Photodiode Array Detection (DAD): Given this compound's pyridoindole chromophore, UV or DAD is a common and sensitive detection method, allowing for the detection of characteristic absorption wavelengths and purity assessment thieme-connect.comresearchgate.net.

Evaporative Light Scattering Detection (ELSD): ELSD is useful for detecting compounds that lack strong UV chromophores, providing a more universal detection approach thieme-connect.comresearchgate.net.

Mass Spectrometry (MS) Detection: Hyphenating HPLC with MS (LC-MS) provides both separation and highly sensitive detection, offering molecular weight information and aiding in peak identification thieme-connect.comfrontiersin.orgnih.gov.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and semi-volatile compounds iipseries.orgrsc.org. If this compound or its derivatives exhibit sufficient volatility, GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS), can be used for separation and quantification. GC-MS is particularly valuable for characterizing the chemical composition of volatile natural products d-nb.inforsc.org.

Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for initial screening, qualitative analysis, and monitoring purification steps of this compound. It can be used to assess the complexity of extracts and the purity of isolated fractions before more advanced chromatographic techniques are applied slideshare.net.

Table 2: Typical Chromatographic Parameters for this compound Analysis (Illustrative)

ParameterHPLC (Reversed-Phase)GC (Illustrative for Volatile Analytes)
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)Capillary (e.g., DB-5, 30 m x 0.25 mm)
Mobile PhaseAcetonitrile/Water gradientCarrier Gas (e.g., Helium)
Flow Rate1.0 mL/min1.0 mL/min
DetectionUV (λ=270 nm), DAD, MSFID, MS
Injection Volume10-20 µL1 µL
Column Temperature30-40 °CProgrammed (e.g., 50-280 °C)
Retention Time (min)Varies with methodVaries with method

Mass Spectrometry-Based Analysis in Compound Research

Mass spectrometry (MS) is a cornerstone in natural product research, offering unparalleled sensitivity and specificity for the identification, structural elucidation, and quantification of compounds like this compound acs.orgfrontiersin.orgmdpi.comnih.govmdpi.comnih.gov.

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly techniques like Time-of-Flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, allowing for the unequivocal determination of this compound's elemental composition (C₁₂H₉ClN₂). This exact mass information is crucial for confirming the molecular formula and differentiating it from compounds with similar nominal masses acs.orgresearchgate.net. For this compound, the exact mass is 216.045426 g/mol spectrabase.com.

Tandem Mass Spectrometry (MS/MS): MS/MS (or MSⁿ) experiments involve fragmenting the precursor ion of this compound and analyzing the resulting product ions. The fragmentation patterns provide critical structural information, revealing the presence of specific substructures and connectivity within the molecule. This technique is invaluable for de novo structure determination and for dereplication, where known compounds are rapidly identified by comparing their fragmentation patterns with spectral databases acs.orgthieme-connect.comrsc.org. Different ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are commonly employed, depending on the polarity and stability of this compound thieme-connect.com.

Table 3: Illustrative Mass Spectrometry Data for this compound (ESI-MS/MS)

Ionization ModePrecursor Ion (m/z)Fragment Ions (m/z) (Illustrative)Interpretation (Illustrative)
Positive ESI217.0 [M+H]⁺182.0, 154.0, 127.0Loss of Cl, fragmentation of pyridoindole core, loss of CH₃

Emerging Analytical Approaches for Metabolomic Profiling of Natural Products

The field of natural product research is increasingly leveraging metabolomics, a high-throughput analytical approach that aims to comprehensively measure all low molecular weight metabolites within a biological system nih.govuniversiteitleiden.nlresearchgate.net. For this compound, as a natural product, emerging metabolomic strategies offer advanced capabilities for its profiling and discovery.

Hyphenated Mass Spectrometry Techniques: The combination of separation techniques with advanced MS remains central to metabolomics.

LC-MS/MS: This powerful combination is the most widely used technology in metabolomic analysis, offering unparalleled sensitivity and the ability to separate and detect a diverse range of molecules nih.govnih.gov. It allows for the detection of thousands of metabolites in a single analysis, crucial for profiling complex natural extracts containing this compound nih.gov.

GC-MS: While LC-MS is dominant, GC-MS is still vital for volatile and semi-volatile components in metabolomic studies frontiersin.orgnih.gov.

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS is an emerging technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. This adds another dimension of separation, improving peak capacity and aiding in the differentiation of isomers and isobaric compounds, which can be challenging in complex natural product mixtures acs.org. IM-MS can provide insights into the gas-phase conformation of this compound and related compounds.

Mass Spectrometry Imaging (MSI): MSI represents a promising tool for visualizing the spatial distribution of natural products directly within biological matrices (e.g., plant tissues, microbial colonies) acs.orgnih.govuniversiteitleiden.nl. This non-destructive technique can reveal where this compound is localized and produced, without the need for extensive sample preparation.

NMR-based Metabolomics: While MS dominates metabolomics, NMR spectroscopy also plays a significant role due to its non-destructive nature, minimal sample preparation requirements, and ability to provide comprehensive, untargeted analysis nih.govuniversiteitleiden.nlspectroscopyonline.com. NMR-based metabolomics can complement MS data by providing structural information on a wider range of metabolites, including those not easily ionizable by MS.

Advanced Data Processing and Chemometrics: The large datasets generated by metabolomic platforms necessitate sophisticated computational tools and chemometric approaches. Multivariate data analysis algorithms are crucial for extracting meaningful information, identifying differentially produced compounds, and correlating chemical profiles with biological activities nih.govuniversiteitleiden.nlresearchgate.net. These tools are essential for the efficient dereplication of known compounds and the identification of novel natural products, including potentially new derivatives or related compounds to this compound rsc.orguniversiteitleiden.nl.

Q & A

Q. How should researchers address gaps in mechanistic understanding of this compound?

  • Methodological Answer : Propose a mixed-methods approach: combine transcriptomics (RNA-seq) to identify differentially expressed genes with functional assays (e.g., siRNA knockdown). Use pathway enrichment tools (e.g., DAVID) to map biological processes. Publish negative results to inform future hypothesis generation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.